![molecular formula C16H17F6N5O B11692598 N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

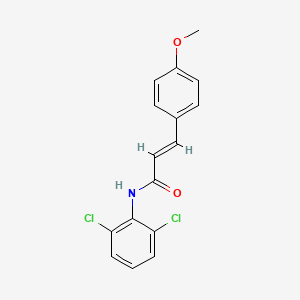

N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin ist eine komplexe organische Verbindung, die für ihre einzigartigen chemischen Eigenschaften und Anwendungen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazinrings aus, einem sechsgliedrigen Ring, der drei Stickstoffatome enthält. Die an den Triazinring gebundene Hexafluorpropan-2-yl-Gruppe verleiht der Verbindung einen signifikanten Fluoranteil, wodurch sie sehr stabil und resistent gegen Abbau wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Diethylamin mit Hexafluorpropylenoxid unter kontrollierten Bedingungen. Die Reaktion wird typischerweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Das resultierende Zwischenprodukt wird dann mit einem phenylsubstituierten Triazinderivat umgesetzt, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Temperatur, Druck und Reaktantenkonzentrationen ist in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Reaktionstypen

N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Fluoratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen, Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von Aminen und anderen reduzierten Produkten.

Substitution: Bildung von substituierten Triazinderivaten.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet, insbesondere bei der Bildung fluorierter Verbindungen.

Biologie: Wird in der Untersuchung der Enzyminhibition und Proteinwechselwirkungen eingesetzt, da es stabile Komplexe mit biologischen Molekülen bilden kann.

Medizin: Wird für seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung fluorierter Pharmazeutika mit erhöhter Stabilität und Bioverfügbarkeit.

Wirkmechanismus

Der Wirkmechanismus von N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch die Bildung stabiler Komplexe. Die Fluoratome in der Verbindung erhöhen ihre Bindungsaffinität zu verschiedenen biologischen Molekülen, was zu einer Hemmung der Enzymaktivität und einer Störung der Protein-Protein-Wechselwirkungen führt. Die Triazinringstruktur trägt ebenfalls zur Stabilität und Reaktivität der Verbindung bei .

Vorbereitungsmethoden

The synthesis of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The diethyl, phenyl, and hexafluoropropan-2-yloxy groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts, to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N-Diethyl-1,1,2,3,3,3-Hexafluorpropylamin: Ähnlich in der Struktur, aber ohne den Triazinring, wodurch es weniger stabil und weniger reaktiv ist.

N,N-Diethyl-1,1,2,3,3,3-Hexafluorpropan-1-amin: Ein weiteres fluoriertes Amin mit ähnlichen Eigenschaften, aber unterschiedlicher Reaktivität aufgrund des Fehlens des Triazinrings.

Einzigartigkeit

N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluorpropan-2-yl)oxy]-N’-phenyl-1,3,5-triazin-2,4-diamin zeichnet sich durch seine einzigartige Kombination eines Triazinrings und einer Hexafluorpropan-2-yl-Gruppe aus. Diese Kombination verleiht ihm außergewöhnliche Stabilität, Reaktivität und Bindungsaffinität, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Eigenschaften

Molekularformel |

C16H17F6N5O |

|---|---|

Molekulargewicht |

409.33 g/mol |

IUPAC-Name |

2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C16H17F6N5O/c1-3-27(4-2)13-24-12(23-10-8-6-5-7-9-10)25-14(26-13)28-11(15(17,18)19)16(20,21)22/h5-9,11H,3-4H2,1-2H3,(H,23,24,25,26) |

InChI-Schlüssel |

IYBYNKMFAKRALS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)

![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)

![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)

![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)

![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)